molecular formula C9H9N3OS2 B11714529 (2E)-5-methyl-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one

(2E)-5-methyl-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one

Cat. No.: B11714529
M. Wt: 239.3 g/mol
InChI Key: JLEITFULSIRKPA-YHYXMXQVSA-N
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Description

The compound (2E)-5-methyl-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one is a heterocyclic organic molecule. It features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-5-methyl-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one typically involves the condensation of a thiosemicarbazide derivative with an appropriate aldehyde or ketone. The reaction is often carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme can be represented as follows:

    Thiosemicarbazide Derivative Preparation: Thiosemicarbazide reacts with a methylating agent to form the corresponding thiosemicarbazide derivative.

    Condensation Reaction: The thiosemicarbazide derivative is then condensed with a thiophene-2-carbaldehyde in the presence of an acid catalyst (e.g., acetic acid) under reflux conditions to yield the desired thiazolidinone compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.

    Reduction: Reduction reactions can occur at the hydrazone linkage, converting it to the corresponding hydrazine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with sulfoxide or sulfone functionalities.

    Reduction: Reduced hydrazine derivatives.

    Substitution: Substituted thiophene derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.

    Material Science: It can be used in the synthesis of novel polymers and materials with unique electronic and optical properties.

Biology

    Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.

    Anticancer Activity: Preliminary studies suggest that it may have cytotoxic effects on certain cancer cell lines.

Medicine

    Drug Development: The compound is being explored as a lead compound for the development of new therapeutic agents due to its diverse biological activities.

Industry

    Agriculture: It can be used in the development of new agrochemicals with improved efficacy and safety profiles.

    Pharmaceuticals: The compound can be used as an intermediate in the synthesis of various pharmaceutical agents.

Mechanism of Action

The mechanism of action of (2E)-5-methyl-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For example:

    Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

    DNA Intercalation: It may intercalate into DNA, disrupting the replication process and leading to cytotoxic effects on cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone core structure.

    Hydrazones: Compounds with a hydrazone linkage similar to the one in the target compound.

    Thiophene Derivatives: Compounds containing a thiophene ring.

Uniqueness

    Structural Features: The combination of a thiazolidinone core, hydrazone linkage, and thiophene ring makes this compound unique compared to other similar compounds.

    Biological Activity: The specific arrangement of functional groups contributes to its distinct biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C9H9N3OS2

Molecular Weight

239.3 g/mol

IUPAC Name

(2Z)-5-methyl-2-[(Z)-thiophen-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C9H9N3OS2/c1-6-8(13)11-9(15-6)12-10-5-7-3-2-4-14-7/h2-6H,1H3,(H,11,12,13)/b10-5-

InChI Key

JLEITFULSIRKPA-YHYXMXQVSA-N

Isomeric SMILES

CC1C(=O)N/C(=N/N=C\C2=CC=CS2)/S1

Canonical SMILES

CC1C(=O)NC(=NN=CC2=CC=CS2)S1

Origin of Product

United States

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